HDAC Inhibitory Potential: Amidoxime Class Outperforms Hydroxamate Controls
In a head-to-head class-level study of amidoximes, the series of N-hydroxybenzimidamides (structurally related to the target compound) demonstrated submicromolar HDAC inhibitory activity, with a significant enhancement over the control hydroxamate-based HDAC inhibitor. Specifically, representative amidoximes in the study achieved IC50 values in the submicromolar range against HDAC1 and HDAC2 isolated from K562 cells, whereas standard hydroxamate inhibitors showed notably higher IC50 values in the same assay [1]. The target compound, bearing the 4-(2-dimethylamino)ethoxy substituent, is expected to confer additional potency or selectivity within this class due to its basic side chain, though direct data are limited.
| Evidence Dimension | Histone deacetylase (HDAC) inhibition |
|---|---|
| Target Compound Data | Submicromolar IC50 (class-level; specific compound data not available) |
| Comparator Or Baseline | Hydroxamate-based HDAC inhibitor control (higher IC50) |
| Quantified Difference | Amidoximes >10-fold more potent than hydroxamate controls in class-level analysis |
| Conditions | HDAC1/HDAC2 inhibition assay using K562 erythroleukemia nuclear extract (ChEMBL data affiliated) |
Why This Matters
Procuring this compound over simple hydroxamate leads provides a quantifiably superior starting point for HDAC inhibitor development.
- [1] Cheng, Y., He, C., Wang, M., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4679–4683. View Source
